2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their pharmaceutical potential .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with carboxylic acids in the presence of polyphosphoric acid to yield 2-heteroarylbenzimidazoles . Another method described involves the use of benzothiadiazole-4-sulfonyl chloride as a benzimidazole equivalent, reacting with amines followed by reductive desulfurization to produce substituted benzimidazole sulfonamides . Additionally, an Ir-catalyzed annulation of imidamides with sulfonyl azides has been developed to obtain 1,2-disubstituted benzimidazoles, which are important building blocks for organic synthesis and drug discovery .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For instance, the molecular structures of certain metal complexes of benzimidazole derived sulfonamide were determined by X-ray diffraction analysis . Vibrational spectra, such as FT-IR and FT-Raman, along with computational methods like DFT, have been employed to study the structure of 2-(4-Bromophenyl)-1H-benzimidazole, providing insights into the optimized molecular geometry and vibrational wavenumbers .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a range of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles exhibit chemical behavior in acidic medium, where protonation of the sulfoxide and subsequent elimination of water forms a sulfenium ion, leading to various products depending on the presence of external nucleophiles . The tautomerism of 2-heteroarylbenzimidazoles in solution has also been observed, which is a process where protons are relayed between stacked molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be characterized by elemental analysis, conductivity measurements, magnetic susceptibility, and spectroscopic methods such as FT-IR and NMR . The molar conductivity data can reveal whether the metal complexes are electrolytes or non-electrolytes . The vibrational spectra provide information on the molecular vibrations and can be used to deduce the chemical structure and bonding . Additionally, the antimicrobial activity of these compounds can be assessed against various bacterial and fungal strains, contributing to their potential as pharmaceutical agents .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole and sulfonamide moieties, integral to compounds like 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole, are found in many pharmaceutically active molecules. Research has shown that these compounds exhibit potential antimicrobial activity against various bacterial strains. One study synthesized ligands from saccharin as precursors and evaluated their antimicrobial efficacy, highlighting the antibacterial potency of certain benzimidazole derivatives (Ashraf et al., 2016).
Antioxidant and Antiradical Activity
Compounds like 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole have been studied for their antioxidant properties. A study focused on synthesizing and investigating in vitro antioxidant activity of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles found significant antioxidant activity, suggesting potential for therapeutic applications (Spasov et al., 2022).
Nonlinear Optical (NLO) Properties
Another significant application of these compounds is in nonlinear optics. A study on N-1-sulfonyl substituted derivatives of benzimidazoles showed promising results in terms of nonlinear optic characteristics, indicating their potential in hi-tech applications like photonics (Aslam et al., 2022).
Structural and Mechanistic Studies
The structural properties of 2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole and related compounds have also been extensively studied. Research involving the crystal structure and synthesis of these compounds provides insights into their molecular behavior and potential applications in material science and drug design (González-Padilla et al., 2014).
Synthesis and Chemical Transformations
The synthesis and chemical transformation of benzimidazole derivatives are crucial for their application in various fields. Studies have focused on developing efficient methods for synthesizing these compounds, exploring their reactivity and potential for creating new chemical entities (Yang et al., 2021).
properties
IUPAC Name |
2-benzyl-1-(4-bromophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRMNWXNLFBTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1-(4-bromophenyl)sulfonylbenzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.